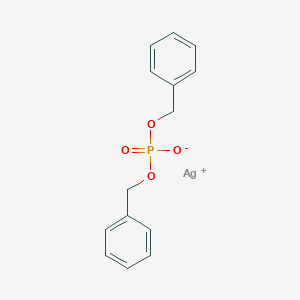

Silver dibenzyl phosphate

Description

Properties

IUPAC Name |

silver;dibenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOLVLSIZCEOHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14AgO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531833 | |

| Record name | Silver(1+) dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50651-75-7 | |

| Record name | Silver dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver(1+) dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVER DIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XQ7IW09Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Dibenzyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of silver dibenzyl phosphate, a versatile phosphorylating agent in organic and medicinal chemistry.

Introduction

This compound is a key organophosphate reagent utilized primarily as a phosphorylating agent in the synthesis of various organic molecules, including pharmaceuticals and their intermediates. Its utility stems from the reactive nature of the silver-phosphate bond and the use of benzyl groups as readily removable protecting groups for the phosphate moiety. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in key chemical transformations, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 50651-75-7 | [1][2] |

| Molecular Formula | C₁₄H₁₄AgO₄P | [1][3] |

| Molecular Weight | 385.10 g/mol | [1] |

| Appearance | Off-white to light grey or brown powder | |

| Melting Point | 215 °C | [2] |

| Solubility | Insoluble in water, soluble in refluxing benzene |

Synthesis of this compound

This compound is synthesized from dibenzyl phosphate through a neutralization reaction followed by precipitation with a silver salt. The following protocol provides a detailed method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibenzyl phosphate

-

1 N Sodium hydroxide (NaOH) solution

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Phosphorus pentoxide (P₄O₁₀)

-

Ice bath

-

Filtration apparatus

-

Vacuum desiccator

Procedure:

-

Dissolve 2.78 g (10 mmol) of dibenzyl phosphate in 40 mL of deionized water and cool the solution in an ice bath.

-

While stirring, slowly add 1 N NaOH solution dropwise until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.

-

In a separate beaker, prepare a solution of 1.89 g (11 mmol) of silver nitrate in 20 mL of deionized water.

-

Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid will precipitate.

-

Collect the white solid by filtration and wash it thoroughly with deionized water.

-

Dry the resulting solid in a vacuum desiccator over phosphorus pentoxide. This will yield this compound as a white solid.

Expected Yield: 3.18 g (82.5%)

References

An In-Depth Technical Guide to Silver Dibenzyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to silver dibenzyl phosphate. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related silver and organophosphate compounds to provide a thorough and practical resource.

Chemical Structure and Identification

This compound is a metal-organic salt consisting of a silver(I) cation ionically bonded to a dibenzyl phosphate anion.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 50651-75-7 | |

| Molecular Formula | C₁₄H₁₄AgO₄P | [2] |

| Molecular Weight | 385.10 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | [1] |

| InChI Key | IWOLVLSIZCEOHM-UHFFFAOYSA-M | [1] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 215 °C | |

| Solubility | Sparingly soluble in water. | |

| Storage Conditions | Room temperature, protect from light, store under inert atmosphere. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

-

Dissolution: Dissolve dibenzyl phosphate (2.78 g, 10 mmol) in 40 mL of water. Cool the solution in an ice bath.

-

Neutralization: While stirring, slowly add a 1 N NaOH solution dropwise until the pH of the reaction mixture is approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.

-

Precipitation: Slowly add a solution of silver nitrate (1.89 g, 11 mmol) in 20 mL of water to the neutralized solution. A white solid will precipitate.

-

Isolation and Purification: Collect the resulting white solid by filtration.

-

Washing: Wash the collected solid with deionized water.

-

Drying: Place the solid over phosphorus pentoxide and dry under a vacuum to yield this compound as a white solid (yield: 3.18 g, 82.5%).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ³¹P NMR Spectroscopy

-

Expected Chemical Shift: The ³¹P chemical shift for phosphate esters typically falls within the range of +10 to -10 ppm.[3] For dibenzyl phosphate derivatives, the chemical shift is expected to be in the upfield region of this range.

-

Coupling: In a proton-decoupled spectrum, a single sharp peak is expected. If coupled to silver, splitting due to ¹⁰⁷Ag (I=1/2) and ¹⁰⁹Ag (I=1/2) may be observed, though this is often not resolved in solution due to rapid ligand exchange.[4] In solid-state NMR, direct J-coupling between phosphorus and silver can be observed.[5]

4.1.2. ¹⁰⁹Ag NMR Spectroscopy

-

Expected Chemical Shift: The ¹⁰⁹Ag chemical shift is sensitive to the coordination environment of the silver ion.[6] For silver(I) complexes with oxygen or phosphorus ligands, the chemical shifts can vary over a wide range.[4]

-

Challenges: ¹⁰⁹Ag NMR is an insensitive technique due to the low gyromagnetic ratio of the nucleus.[6] Long relaxation times and the need for specialized probes can make acquisition challenging.[6]

4.1.3. General Protocol for Solid-State ³¹P NMR

-

Sample Preparation: Finely grind the solid sample of this compound. Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a probe capable of detecting ³¹P.

-

Acquisition Parameters:

-

Technique: Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain sharper lines.[7] Cross-polarization (CP) from ¹H can be used to enhance the ³¹P signal.

-

Reference: Use an external standard of 85% H₃PO₄ for chemical shift referencing.

-

Decoupling: High-power ¹H decoupling is typically applied during acquisition to remove proton couplings.

-

Recycle Delay: A sufficiently long recycle delay should be used to allow for complete relaxation of the phosphorus nuclei.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expected Vibrational Bands:

-

P=O Stretch: A strong absorption band is expected in the region of 1300-1200 cm⁻¹.

-

P-O-C Stretch: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected around 1050-950 cm⁻¹.

-

O-P-O Bending: Bending vibrations of the phosphate group will appear in the lower frequency region (around 650-500 cm⁻¹).[1]

-

C-H Stretch (Aromatic): Bands corresponding to the benzyl groups will be observed around 3100-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

4.2.1. General Protocol for FT-IR Analysis (KBr Pellet Method) [8][9]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum and ratio it against the background.

-

Mass Spectrometry (MS)

-

Expected Ionization and Fragmentation: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing organometallic salts like this compound.[10][11]

-

In the positive ion mode, one might expect to observe the intact silver-containing cation or adducts.

-

In the negative ion mode, the dibenzyl phosphate anion ([M-Ag]⁻) at m/z corresponding to C₁₄H₁₄O₄P⁻ would be expected.

-

Fragmentation of the dibenzyl phosphate anion may involve the loss of benzyl groups.

-

4.3.1. General Protocol for ESI-MS Analysis [10][12]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Use an ESI-MS system. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

ESI Source Parameters:

-

Ionization Mode: Acquire spectra in both positive and negative ion modes.

-

Capillary Voltage: Optimize the capillary voltage to achieve stable ionization.

-

Nebulizing Gas Flow and Temperature: Adjust the nebulizing gas flow rate and temperature to facilitate solvent evaporation and ion desolvation.

-

-

Mass Analysis:

-

Acquire full scan mass spectra over an appropriate m/z range.

-

Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.

-

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, based on its constituent components, potential mechanisms of action can be inferred.

Antimicrobial Activity

Silver ions are known to exert broad-spectrum antimicrobial effects through multiple mechanisms.[13][14][15]

Caption: Postulated antimicrobial mechanisms of silver ions.

The organophosphate moiety may also contribute to toxicity, although the primary mechanism of toxicity for many organophosphates (inhibition of acetylcholinesterase) is more relevant to insects and mammals.

Potential in Drug Development

Silver-containing compounds and organophosphates have been investigated for various therapeutic applications. Silver nanoparticles are explored as drug delivery vehicles and for their anticancer properties. Certain organophosphate compounds also exhibit biological activities. This compound could serve as a precursor or intermediate in the synthesis of more complex drug candidates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of the powder and to prevent skin and eye contact. Store the compound in a tightly sealed container in a dry, well-ventilated area, protected from light.

References

- 1. researchgate.net [researchgate.net]

- 2. One moment, please... [mmclibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Structural characterization of silver dialkylphosphite salts using solid-state 109Ag and 31P NMR spectroscopy, IR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Ag) Silver NMR [chem.ch.huji.ac.il]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assigning the ESI mass spectra of organometallic and coordination compounds. | Semantic Scholar [semanticscholar.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

An In-depth Technical Guide to Silver Dibenzyl Phosphate

CAS Number: 50651-75-7

This technical guide provides a comprehensive overview of silver dibenzyl phosphate, a metal-organic compound with diverse applications in research and industry. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential uses.

Physicochemical Properties

This compound is a solid, off-white to pale beige compound.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 50651-75-7 | [2] |

| Molecular Formula | C₁₄H₁₄AgO₄P | [2] |

| Molecular Weight | 385.10 g/mol | [2] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 215 °C | [3] |

| Solubility | Slightly soluble in DMSO | [1] |

| Purity | 95-97% | [1][3] |

Synthesis

A general method for the synthesis of this compound involves the reaction of dibenzyl phosphate with a silver salt. While detailed experimental parameters can vary, a representative procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibenzyl phosphate

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH) solution (1 N)

-

Deionized water

-

Phosphorus pentoxide (for drying)

Procedure:

-

Dissolve dibenzyl phosphate in deionized water and cool the solution in an ice bath.

-

Slowly add a 1 N sodium hydroxide solution dropwise while stirring until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.

-

Prepare a solution of silver nitrate in deionized water.

-

Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid precipitate of this compound will form.

-

Collect the white solid by filtration.

-

Wash the collected solid with deionized water.

-

Dry the final product under vacuum over phosphorus pentoxide.

This procedure is expected to yield this compound as a white solid.

Applications

This compound is a versatile compound with applications in various fields, primarily leveraging the properties of both the silver ion and the phosphate ester moiety.

Flame Retardant in Polymers

-

Gas Phase Inhibition: Upon heating, phosphorus-containing compounds can be released into the gas phase, where they act as radical scavengers, interrupting the combustion cycle.

-

Condensed Phase Charring: The phosphate component can promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

The presence of silver may also contribute to the overall flame retardant properties, although the specific synergistic effects have not been detailed in available literature.

Antimicrobial Agent

Silver compounds are renowned for their broad-spectrum antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against various microorganisms are not extensively documented, the antimicrobial action of silver ions is generally attributed to several mechanisms:

-

Cell Membrane Interaction: Silver ions can bind to and disrupt the bacterial cell membrane, leading to increased permeability and cell lysis.

-

Inhibition of Cellular Respiration: Silver can interfere with respiratory enzymes, disrupting the electron transport chain.

-

Interaction with DNA: Silver ions can interact with the DNA of microorganisms, inhibiting replication.

The dibenzyl phosphate moiety may influence the compound's solubility and delivery of the active silver ion.

Intermediate in Chemical Synthesis

This compound serves as a valuable intermediate in organic and organometallic synthesis.[4] The dibenzyl phosphate group is a common motif in the synthesis of more complex molecules, and the silver salt provides a reactive precursor for various transformations.

Role in Drug Development

Phosphate esters are integral to many biological processes, and their synthetic analogs are of great interest in drug development.[1] Dibenzyl phosphate esters can be employed as prodrugs, where the benzyl groups mask a polar phosphate group, enhancing cell membrane permeability.[1] Once inside the cell, these protecting groups can be cleaved by cellular enzymes to release the active, phosphorylated drug. While the direct application of this compound in this context is not established, the dibenzyl phosphate moiety is a relevant structural component in prodrug design.[4]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with or modulation of any particular signaling pathways. The biological effects of the compound are likely attributable to the individual actions of silver ions and the dibenzyl phosphate group upon potential dissociation or metabolism.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of dust and direct contact with skin and eyes. Store the compound in a cool, dry, and well-ventilated area, protected from light.[3]

Conclusion

This compound is a multifaceted compound with established and potential applications in materials science, synthetic chemistry, and antimicrobial research. While its fundamental properties are documented, there is a notable lack of quantitative performance data in areas such as flame retardancy and antimicrobial efficacy. Further research is warranted to fully elucidate its mechanisms of action and to quantify its effectiveness in various applications, which would enable its broader utility for researchers and drug development professionals.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Silver Dibenzyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver dibenzyl phosphate is an organometallic compound with potential applications in drug development and material science, primarily attributed to the antimicrobial properties of silver ions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a detailed synthesis protocol and available spectral data for its parent compound, dibenzyl phosphate. Furthermore, a generalized signaling pathway for the antimicrobial action of silver ions is presented to illustrate a potential mechanism of action relevant to drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid compound. While detailed experimental data for the silver salt is limited in publicly available literature, the fundamental properties have been compiled from various sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 50651-75-7 | [1] |

| Molecular Formula | C₁₄H₁₄AgO₄P | [1][2] |

| Molecular Weight | 385.1 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 215 °C | [4] |

| Solubility | No data available | |

| Stability | Light-sensitive | [4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dibenzyl phosphate with a silver salt, typically silver nitrate.

Experimental Protocol

Materials:

-

Dibenzyl phosphate

-

1 N Sodium hydroxide (NaOH) solution

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Phosphorus pentoxide (P₄O₁₀) for drying

Procedure:

-

Dissolve dibenzyl phosphate (e.g., 2.78 g, 10 mmol) in deionized water (40 mL) in a flask and cool the mixture in an ice bath.[3]

-

While stirring, slowly add 1 N NaOH solution dropwise until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.[3]

-

In a separate beaker, prepare a solution of silver nitrate (e.g., 1.89 g, 11 mmol) in deionized water (20 mL).[3]

-

Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid will precipitate.[3]

-

Collect the white solid by filtration and wash it thoroughly with deionized water.[3]

-

Dry the resulting solid in a desiccator over phosphorus pentoxide under vacuum to yield this compound. A typical yield is around 82.5%.[3]

Spectral Data

Disclaimer: The following data pertains to dibenzyl phosphate , not this compound. The presence of the silver ion will influence the spectral characteristics.

NMR Spectroscopy of Dibenzyl Phosphate

Table 2: ¹H NMR Data for Dibenzyl Phosphate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 10H | Aromatic protons |

| ~5.0 | d | 4H | -CH₂- protons |

| ~10-12 | br s | 1H | P-OH proton |

Note: The chemical shift of the acidic proton can be highly variable and may not be observed depending on the solvent and concentration.[5]

Table 3: ¹³C NMR Data for Dibenzyl Phosphate

| Chemical Shift (ppm) | Assignment |

| ~136 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~68 | -CH₂- |

Note: Specific peak assignments may vary slightly based on the solvent and experimental conditions.[6]

Table 4: ³¹P NMR Data for Dibenzyl Phosphate

| Chemical Shift (ppm) | Assignment |

| ~1 to -2 | Phosphate |

Note: The chemical shift is relative to a standard (e.g., 85% H₃PO₄).[7][8][9][10]

FT-IR Spectroscopy of Dibenzyl Phosphate

The FT-IR spectrum of dibenzyl phosphate would be expected to show characteristic absorption bands for P=O, P-O-C, C-H (aromatic and aliphatic), and O-H functional groups.[11][12]

Table 5: Expected FT-IR Absorption Bands for Dibenzyl Phosphate

| Wavenumber (cm⁻¹) | Vibration |

| ~2500-3000 | O-H stretch (broad, from P-OH) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1200-1300 | P=O stretch |

| ~950-1100 | P-O-C stretch |

Mass Spectrometry of Dibenzyl Phosphate

Mass spectrometry of dibenzyl phosphate would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of benzyl groups and other fragments.

Potential Mechanism of Action: A Generalized Signaling Pathway for Silver Ions

While specific signaling pathways for this compound have not been elucidated, the biological activity is expected to be primarily driven by the release of silver ions (Ag⁺). The antimicrobial mechanism of silver ions is multifaceted and involves the disruption of several cellular processes. The following diagram illustrates a generalized pathway of silver ion toxicity in bacteria.

References

- 1. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. dibenzyl phosphate, silver salt | 50651-75-7 [chemicalbook.com]

- 4. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]

- 5. Dibenzyl phosphate(1623-08-1) 1H NMR spectrum [chemicalbook.com]

- 6. Dibenzyl phosphate(1623-08-1) 13C NMR spectrum [chemicalbook.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Dibenzyl phosphate(1623-08-1) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

silver dibenzyl phosphate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver dibenzyl phosphate, a key intermediate in organic and medicinal chemistry. It covers its chemical properties, a detailed synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.

Core Compound Data

This compound is a metal-organic compound valued for its role as a reactive intermediate in various synthetic pathways.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄AgO₄P | [2] |

| Molecular Weight | 385.10 g/mol | [2] |

| CAS Number | 50651-75-7 | |

| Appearance | White solid | [3] |

| Melting Point | 215 °C | [4] |

| Solubility | Insoluble in water |

Synthesis of this compound

The synthesis of this compound is a straightforward precipitation reaction involving dibenzyl phosphate and a soluble silver salt, typically silver nitrate.[3] The following protocol details a common laboratory-scale preparation.

Experimental Protocol

Materials:

-

Dibenzyl phosphate (2.78 g, 10 mmol)

-

Deionized water (60 mL)

-

1 N Sodium hydroxide (NaOH) solution

-

Silver nitrate (AgNO₃) (1.89 g, 11 mmol)

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

Dissolve 2.78 g (10 mmol) of dibenzyl phosphate in 40 mL of deionized water in a beaker and cool the mixture in an ice bath.

-

While stirring, slowly add 1 N NaOH solution dropwise until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.

-

In a separate beaker, dissolve 1.89 g (11 mmol) of silver nitrate in 20 mL of deionized water.

-

Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid will precipitate.

-

Collect the resulting white solid by filtration and wash it with deionized water.

-

Place the solid over phosphorus pentoxide and dry it under a vacuum to yield this compound.[3]

Expected Yield: 3.18 g (82.5%)[3]

Synthesis Workflow

Applications in Chemical Synthesis

This compound serves as a valuable reactive intermediate in organophosphate and metal-organic chemistry.[1] It is particularly noted as a reactant in the synthesis of pharmaceutical compounds such as cortisone 21-phosphate.[3] Its utility stems from the ability of the dibenzyl phosphate anion to act as a phosphorylating agent, while the silver cation can facilitate specific reactions.

Logical Relationship in Phosphorylation

While detailed experimental protocols for its use are often proprietary or specific to the synthesis of a particular target molecule, its general application involves the transfer of the dibenzyl phosphate group to a suitable substrate. This makes it a key building block for creating more complex organophosphate compounds.[1] Further research into its catalytic activities and interactions with various metal centers continues to be an area of interest for academic and industrial laboratories.[1]

References

solubility of silver dibenzyl phosphate in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of silver dibenzyl phosphate in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound.

Core Compound Information

This compound

-

CAS Number: 50651-75-7

-

Molecular Formula: C₁₄H₁₄AgO₄P

-

Molecular Weight: 385.10 g/mol

-

Appearance: Off-white to pale beige solid

Solubility Data

Currently, there is limited quantitative data available in public literature regarding the solubility of this compound. The available qualitative descriptions are summarized in the table below.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble[1] |

| Methanol | Heated | Slightly Soluble |

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent. For precise applications, it is imperative to determine the quantitative solubility through experimental methods.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol is a representative methodology for determining the equilibrium solubility of this compound in a given solvent. This method is based on standard shake-flask procedures.

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., DMSO)

-

Analytical balance

-

Scintillation vials or other suitable containers with secure caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. For ambient temperature studies, this is typically set to 25 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The concentration of the dissolved solid should not change over time once equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved solids, either centrifuge the sample at a high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the chemical synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Shake-Flask Solubility Workflow.

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of Silver Dibenzyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of silver dibenzyl phosphate. It includes key physical and chemical data, detailed experimental protocols for synthesis and thermal analysis, and visualizations to illustrate the associated workflows.

Core Properties of this compound

This compound is a metal-organic compound recognized for its applications as a specialty chemical and its role in enhancing the thermal stability of polymers.[1] A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50651-75-7 | [2][3] |

| Molecular Formula | C₁₄H₁₄AgO₄P | [2][4] |

| Molecular Weight | 385.10 g/mol | [2][4] |

| Appearance | Off-white to pale beige solid | [2] |

| Melting Point | 215 °C | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

| Purity | 95-97% | [2] |

Thermal Stability

This compound is noted for its contribution to the thermal stability of materials.[1] While specific decomposition temperatures are not detailed in the provided literature, its application as a specialty additive in polymer chemistry is to enhance thermal stability, flame retardancy, and antimicrobial properties in certain formulations.[1] Generally, silver phosphate compounds are known to be thermally stable.[5] For instance, silver orthophosphate is very infusible and can be heated to full redness without fusing, only converting to pyrophosphate at a white heat sustained for a long duration.[5]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of dibenzyl phosphate with a silver salt, such as silver nitrate.[3]

Protocol:

-

Dissolve dibenzyl phosphate (10 mmol, 2.78 g) in water (40 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 1 N NaOH solution dropwise with stirring until the pH of the reaction mixture reaches approximately 7. At this stage, the solid should be almost completely dissolved.

-

Slowly add a solution of silver nitrate (11 mmol, 1.89 g) in water (20 mL).

-

A white solid will precipitate. Collect the solid by filtration.

-

Wash the collected solid with deionized water.

-

Dry the resulting solid under vacuum over phosphorus pentoxide to yield this compound as a white solid.[3]

Caption: Workflow for the synthesis of this compound.

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques.

3.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition temperatures of the material.

Generalized Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Experimental Conditions:

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 900 °C).

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen gas, with a constant flow rate (e.g., 70 ml/min) to prevent oxidative degradation.

-

-

Data Analysis: Record the weight loss of the sample as a function of temperature. The resulting TGA curve will show the onset and completion temperatures of decomposition.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Generalized Protocol:

-

Sample Preparation: Seal a small amount of the this compound sample (typically 5-10 mg) in a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is identified as the peak temperature of the endothermic melting transition.

Caption: Workflow for TGA and DSC thermal analysis.

References

- 1. This compound | 50651-75-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. dibenzyl phosphate, silver salt | 50651-75-7 [chemicalbook.com]

- 4. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

discovery and history of silver dibenzyl phosphate as a reagent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silver dibenzyl phosphate has carved a niche for itself as a valuable reagent in the field of organic chemistry, particularly in phosphorylation reactions that are fundamental to numerous biological processes and the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core applications of this compound. It details the experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes key chemical transformations. While the exact initial discovery remains somewhat obscured in the annals of early phosphate chemistry, its utility emerged from the foundational work on phosphorylation in the mid-20th century, driven by the pioneers in nucleotide and phospholipid synthesis.

Introduction: The Dawn of Phosphorylation

The journey to understanding and harnessing the power of phosphorylation began in the early to mid-20th century. The work of notable chemists like Alexander Todd and Har Gobind Khorana laid the groundwork for the synthesis of phosphate esters, which are integral to the structure of nucleic acids and the transfer of energy within biological systems.[1][2] It was within this fervent period of discovery that the need for stable, yet reactive, phosphorylating agents became paramount. Dibenzyl phosphate, with its readily cleavable benzyl groups, emerged as a promising precursor. The introduction of the silver salt of dibenzyl phosphate provided a storable and effective reagent for these critical chemical transformations.

The Reagent: Properties and Synthesis

This compound is a white to off-white solid that is stable under standard conditions. Its utility as a phosphorylating agent stems from the ability of the silver ion to act as a leaving group upon nucleophilic attack at the phosphorus center.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₄H₁₄AgO₄P |

| Molecular Weight | 385.10 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in common organic solvents |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a straightforward precipitation reaction from its corresponding acid, dibenzyl phosphate.

Materials:

-

Dibenzyl phosphate

-

Sodium hydroxide (NaOH) solution (1 M)

-

Silver nitrate (AgNO₃) solution

-

Deionized water

-

Ice bath

Procedure:

-

Dibenzyl phosphate is dissolved in deionized water and the solution is cooled in an ice bath.

-

A 1 M solution of sodium hydroxide is added dropwise with stirring until the dibenzyl phosphate is fully dissolved and the pH is neutral (pH ~7). This step forms the sodium salt of dibenzyl phosphate in situ.

-

A solution of silver nitrate in deionized water is then added slowly to the reaction mixture.

-

A white precipitate of this compound immediately forms.

-

The mixture is stirred for a period to ensure complete precipitation.

-

The solid is collected by filtration, washed with deionized water, and then with a suitable organic solvent like ethanol to remove any remaining impurities.

-

The resulting this compound is dried under vacuum to yield a fine, white powder.

Quantitative Data from a Representative Synthesis:

| Reactant | Molar Equivalent | Quantity |

| Dibenzyl phosphate | 1.0 | (user-defined) |

| Sodium hydroxide | 1.0 | (to neutral pH) |

| Silver nitrate | 1.0 | (user-defined) |

| Product | ||

| This compound | - | (yield dependent) |

Note: The yield of this reaction is typically high, often exceeding 80%.

Core Applications: A Phosphorylating Powerhouse

The primary application of this compound lies in its ability to act as a phosphorylating agent for a variety of nucleophiles, most notably alcohols and amines. The general mechanism involves the displacement of the silver phosphate by the nucleophile.

Phosphorylation of Alcohols

A key historical and ongoing application is the phosphorylation of alcohols to form phosphate esters. This reaction is fundamental in the synthesis of phospholipids and nucleotides.

Caption: General workflow for the phosphorylation of an alcohol using this compound.

Role in Early Nucleotide Synthesis

In the mid-20th century, the synthesis of oligonucleotides was a significant challenge. Reagents like this compound played a crucial role in forming the phosphodiester bonds that link nucleosides together. While more efficient methods have since been developed, the foundational chemistry established with these early reagents paved the way for modern automated DNA and RNA synthesis.

The Atherton-Todd Reaction: A Mechanistic Counterpoint

It is important to view the development of this compound in the context of other contemporary phosphorylation methods. The Atherton-Todd reaction, discovered in 1945, provided an alternative route to phosphoramidates and other phosphate esters from dialkyl phosphites.[3] This reaction typically involves a dialkyl phosphite, a base, and a carbon tetrahalide to generate a reactive phosphorylating intermediate.

Caption: Simplified workflow of the Atherton-Todd reaction for the synthesis of phosphoramidates.

The use of this compound offered a more direct approach for the phosphorylation of certain substrates, avoiding the in situ generation of a reactive intermediate from potentially hazardous reagents like carbon tetrachloride.

Conclusion and Future Outlook

This compound remains a relevant and useful reagent in the synthetic chemist's toolkit. Its history is intertwined with the foundational discoveries in the field of bio-organic chemistry. While modern methodologies have, in some cases, superseded its use in large-scale applications like oligonucleotide synthesis, it continues to be employed in research and development settings for the targeted phosphorylation of complex molecules. The principles of its reactivity, established decades ago, continue to inform the design of new and more sophisticated phosphorylating agents, highlighting the enduring legacy of this simple yet powerful chemical tool. For researchers in drug development, understanding the chemistry of such fundamental reagents provides a crucial foundation for the design and synthesis of novel phosphorylated therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Use of Silver Dibenzyl Phosphate in Phosphorylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology and a critical transformation in synthetic organic chemistry. It plays a pivotal role in cellular signaling, energy metabolism, and the structural integrity of nucleic acids. In drug development, the synthesis of phosphorylated molecules, such as nucleotide analogs and prodrugs, is essential for creating effective antiviral and anticancer therapies.

Silver dibenzyl phosphate (AgO)P(O)(OCH₂Ph)₂ is a valuable reagent in this field, serving as a stable and reactive intermediate for the preparation of phosphate esters.[1] Its utility is particularly pronounced in multi-step syntheses of drug intermediates and other functionalized organophosphate compounds.[1] The benzyl groups serve as effective protecting groups for the phosphate moiety, which can be removed under specific conditions, such as catalytic hydrogenolysis, at a later stage in the synthetic route.[2]

This document provides detailed application notes and a generalized protocol for the use of this compound in phosphorylation reactions, with a focus on its application in the synthesis of nucleoside monophosphate prodrugs.

Application: Synthesis of Nucleoside Monophosphate Prodrugs

Many nucleoside analog drugs require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect.[3] The initial phosphorylation to the monophosphate is often the rate-limiting step, which can lead to poor efficacy.[3] Nucleoside monophosphate prodrugs are designed to bypass this inefficient first step by delivering the nucleoside analog already in its monophosphate form.[3]

This compound is a key starting material in the synthesis of these prodrugs. A common strategy involves reacting this compound with an appropriate alkyl halide to introduce a biolabile protecting group, such as a pivaloyloxymethyl (POM) group. This protected phosphate can then be coupled with the nucleoside analog. Once inside a cell, the protecting groups are enzymatically or chemically cleaved, releasing the active nucleoside monophosphate.[3]

The general workflow for this process is outlined below:

Caption: General workflow for the synthesis of a POM-nucleoside monophosphate prodrug.

Quantitative Data

The following table summarizes the reported yield for a specific nucleoside monophosphate prodrug synthesis that utilizes a derivative of this compound.

| Starting Nucleoside | Product | Coupling Agent | Yield | Reference |

| 5-Fluorodeoxyuridine (5-FdU) | POM-5-FdU monophosphate monoester | DCC in pyridine | 53% | [3] |

Experimental Protocols

This section provides a generalized, multi-step protocol for the synthesis of a pivaloyloxymethyl (POM)-protected nucleoside monophosphate, starting from this compound. This protocol is based on procedures described in the literature.[3]

Part 1: Synthesis of Dihydrogen (Pivaloyloxymethyl) Phosphate

Materials:

-

This compound

-

Chloromethyl pivalate

-

Anhydrous solvent (e.g., toluene)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Cyclohexylamine

-

Anion exchange resin (H⁺ form)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

Synthesis of Dibenzyl (Pivaloyloxymethyl) Phosphate:

-

In a round-bottom flask, suspend this compound in an anhydrous solvent.

-

Add chloromethyl pivalate to the suspension.

-

Heat the reaction mixture at reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and filter to remove the silver chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude dibenzyl (pivaloyloxymethyl) phosphate.

-

-

Hydrogenolysis (Debenzylation):

-

Dissolve the crude product from the previous step in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation at room temperature until the benzyl groups are completely removed (monitor by TLC or NMR).

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification and Isolation:

-

Dissolve the crude dihydrogen (pivaloyloxymethyl) phosphate in a suitable solvent.

-

Add cyclohexylamine to precipitate the cyclohexylammonium salt.

-

Collect the salt by filtration.

-

Dissolve the salt in water and pass it through an anion exchange resin (H⁺ form) to obtain the free dihydrogen (pivaloyloxymethyl) phosphate.

-

Lyophilize or concentrate the eluate to obtain the purified product.

-

Part 2: Coupling with a Nucleoside Analog

Materials:

-

Dihydrogen (pivaloyloxymethyl) phosphate (from Part 1)

-

Protected nucleoside analog (e.g., 5-Fluorodeoxyuridine)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous pyridine

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Chromatography column

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the dihydrogen (pivaloyloxymethyl) phosphate and the nucleoside analog in anhydrous pyridine under an inert atmosphere.

-

Cool the solution in an ice bath.

-

-

Coupling Reaction:

-

Add a solution of DCC in anhydrous pyridine dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a small amount of water.

-

Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final POM-nucleoside monophosphate prodrug.

-

Caption: Experimental workflow for the synthesis of a POM-protected nucleoside monophosphate.

Signaling Pathway Context: Bypassing Rate-Limiting Phosphorylation

The strategic advantage of using a nucleoside monophosphate prodrug is its ability to circumvent the often inefficient initial phosphorylation step catalyzed by cellular kinases. This concept is illustrated in the diagram below.

Caption: Comparison of activation pathways for a standard nucleoside analog versus a monophosphate prodrug.

Conclusion

This compound is a versatile and effective reagent for phosphorylation reactions, particularly in the synthesis of complex molecules for pharmaceutical applications. Its role as a precursor in the development of nucleoside monophosphate prodrugs highlights its importance in overcoming biological barriers to drug activation. The protocols and data presented here offer a foundational guide for researchers engaged in the synthesis of phosphorylated biomolecules and drug intermediates.

References

Application Notes and Protocols: Synthesis of Phosphopeptides Using Dibenzyl Phosphate Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and protein-protein interactions. The chemical synthesis of phosphopeptides is an indispensable tool for elucidating the roles of protein phosphorylation in these pathways. A common and effective strategy for synthesizing phosphopeptides, particularly those containing phosphoserine, phosphothreonine, and phosphotyrosine, involves the use of dibenzyl phosphate as a protecting group for the phosphate moiety during solid-phase peptide synthesis (SPPS). This method prevents unwanted side reactions and ensures the integrity of the phosphate group throughout the peptide chain elongation.

This document provides a detailed protocol for the synthesis of phosphopeptides using a dibenzyl phosphate protection strategy within the framework of Fmoc-based solid-phase peptide synthesis.

Quantitative Data Summary

The efficiency of phosphopeptide synthesis can be influenced by various factors, including the sequence, the coupling methodology, and the specific reagents used. Below is a summary of representative data from microwave-assisted solid-phase synthesis of different phosphopeptides.

| Peptide Sequence | Purity (%) | Synthesis Time (hours) |

| CTEDQY(pS)LVED-NH2 | 82 | < 2 |

| CPSPA(pT)DPSLY-NH2 | 73 | < 2 |

| CSDGG(pY)MDMSK-NH2 | 62 | < 2 |

Data adapted from studies on highly efficient microwave-assisted synthesis of phosphopeptides. Purity was determined by LC-MS.[1]

Experimental Workflow

The overall workflow for the solid-phase synthesis of a phosphopeptide using a dibenzyl phosphate protection strategy is depicted below. This involves the sequential coupling of Fmoc-protected amino acids to a solid support, phosphorylation of a specific residue, and final deprotection and cleavage of the peptide from the resin.

Figure 1. Workflow for Solid-Phase Phosphopeptide Synthesis.

Experimental Protocols

This section details the protocol for the manual solid-phase synthesis of a phosphopeptide containing a phosphoserine residue. The strategy involves phosphorylation of the serine hydroxyl group on the resin-bound peptide using dibenzyl phosphochloridate.

Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Ser-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Dibenzyl phosphochloridate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Anhydrous diethyl ether

-

Acetonitrile (ACN), HPLC grade

Protocol for Solid-Phase Phosphopeptide Synthesis

1. Resin Swelling and First Amino Acid Coupling a. Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes. b. Drain the DMF. c. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). d. Wash the resin thoroughly with DMF (3 times) and DCM (3 times). e. In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes. f. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. g. Wash the resin with DMF (3 times) and DCM (3 times).

2. Peptide Chain Elongation a. Repeat the Fmoc deprotection (step 1c) and coupling (steps 1d-1g) cycles for each subsequent amino acid in the sequence up to the serine residue that will be phosphorylated.

3. On-Resin Phosphorylation of Serine a. After coupling Fmoc-Ser-OH and performing the subsequent Fmoc deprotection to expose the free amine and the side-chain hydroxyl group, wash the resin with anhydrous DCM. b. In a separate flask, prepare the phosphorylating solution: dissolve dibenzyl phosphochloridate (5 equivalents) and DIEA (5 equivalents) in anhydrous DCM. c. Add the phosphorylating solution to the resin and react for 4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). d. Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

4. Completion of Peptide Synthesis a. Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

5. Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:2.5:2.5:1, v/v/v/v). Caution: Work in a fume hood and wear appropriate personal protective equipment. c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl groups from the phosphate.[2] d. Filter the resin and collect the filtrate containing the crude phosphopeptide.

6. Peptide Precipitation and Purification a. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the peptide pellet under vacuum. d. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). e. Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Lyophilize the pure fractions to obtain the final phosphopeptide as a white powder.

Alternative Strategy: Using Pre-Phosphorylated Building Blocks

An alternative and widely used method involves the incorporation of pre-synthesized Fmoc-amino acids that already contain a protected phosphate group, such as Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH.[1][3] This "building block" approach avoids the on-resin phosphorylation step (Protocol step 3) and can lead to higher purity of the crude product. The coupling of these phosphorylated building blocks is performed using standard coupling reagents like HATU or HBTU, although extended coupling times or double coupling may be necessary due to steric hindrance. The final cleavage and deprotection steps remain the same, with the TFA cocktail removing the benzyl protecting groups.

Conclusion

The synthesis of phosphopeptides using a dibenzyl phosphate protection strategy is a robust and reliable method for obtaining these important research tools. The choice between on-resin phosphorylation and the use of pre-phosphorylated building blocks will depend on the specific sequence, the availability of reagents, and the desired purity of the final product. The protocols provided herein serve as a comprehensive guide for researchers embarking on the chemical synthesis of phosphopeptides.

References

The Application of Silver Dibenzyl Phosphate in Oligonucleotide Synthesis: A Review of Historical and Alternative Phosphorylation Methods

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. While the phosphoramidite method is the current standard, the evolution of this field has seen various chemical strategies, each with its unique set of reagents and protocols. This document explores the historical context and potential applications of phosphate chemistry relevant to reagents like silver dibenzyl phosphate, with a focus on the principles of the phosphotriester approach and chemical phosphorylation of oligonucleotides. Although direct, detailed protocols for the use of this compound in routine oligonucleotide synthesis are not prevalent in contemporary literature, understanding the foundational phosphotriester method provides a framework for its conceptual application.

Historical Perspective: The Phosphotriester Method

In the 1960s, the phosphotriester approach was a significant advancement in oligonucleotide synthesis, developed by research groups led by R. Letsinger and C. Reese. This method addressed a key limitation of the earlier phosphodiester method by protecting the phosphate moiety, thereby preventing the formation of branched oligonucleotides. The use of a protecting group on the phosphate, such as a benzyl or cyanoethyl group, is a central feature of this technique.

The general principle of the phosphotriester method involves the coupling of a 5'-protected nucleoside with a 3'-phosphodiester component, where the phosphate is further protected as a triester. Dibenzyl phosphate is conceptually similar to the intermediates used in this approach.

Logical Workflow of the Phosphotriester Method

Caption: Workflow of the phosphotriester method for oligonucleotide synthesis.

Chemical Phosphorylation of Oligonucleotides

A key application for phosphate-donating reagents is the chemical phosphorylation of the 5' or 3' terminus of a synthetic oligonucleotide. This is often necessary for subsequent biological applications such as ligation or to prevent degradation. While T4 polynucleotide kinase is used for enzymatic phosphorylation, chemical methods offer the advantage of being amenable to automated solid-phase synthesis.

A general strategy for 5'-phosphorylation involves the use of a phosphoramidite reagent designed to introduce a phosphate group at the final step of solid-phase synthesis.

General Experimental Protocol for 5'-Chemical Phosphorylation

This protocol outlines a general procedure using a commercially available chemical phosphorylation reagent (CPR) phosphoramidite on an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support with the initial nucleoside

-

Standard DNA synthesis reagents (e.g., deblocking, activating, capping, and oxidizing solutions)

-

Chemical Phosphorylation Reagent (CPR) phosphoramidite solution

-

Anhydrous acetonitrile

-

Concentrated ammonium hydroxide for cleavage and deprotection

Procedure:

-

Oligonucleotide Assembly: The oligonucleotide is synthesized on the solid support using standard phosphoramidite chemistry cycles.

-

Final Detritylation: After the last nucleotide has been added, the terminal 5'-dimethoxytrityl (DMT) group is removed by treatment with the deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Phosphorylation Coupling: The CPR phosphoramidite is activated with an activator (e.g., tetrazole or dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the oligonucleotide.

-

Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using a standard oxidizing solution (e.g., iodine and water in pyridine/tetrahydrofuran).

-

Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the newly introduced phosphate group.

Quantitative Data Summary

The efficiency of oligonucleotide synthesis and modification is critical. The following table summarizes typical performance data for standard phosphoramidite synthesis, which serves as a benchmark for any alternative or modifying chemistry.

| Parameter | Typical Value | Method of Determination |

| Coupling Efficiency | 98-99.5% | Spectrophotometric measurement of the released DMT cation |

| Overall Yield (20-mer) | 60-80% | UV absorbance at 260 nm after purification |

| Purity (crude product) | >70% | HPLC or capillary electrophoresis |

| Phosphorylation Efficiency | >95% | Mass spectrometry or enzymatic ligation assay |

Signaling Pathway Diagram: Ligation of a 5'-Phosphorylated Oligonucleotide

A primary application of a 5'-phosphorylated oligonucleotide is its use in enzymatic ligation, for example, to insert it into a plasmid vector.

Caption: Simplified pathway for the enzymatic ligation of a 5'-phosphorylated oligonucleotide.

Conclusion

While this compound is not a standard reagent in modern oligonucleotide synthesis, the principles of the historical phosphotriester method and chemical phosphorylation provide a context for its potential utility. The protection of the phosphate group with benzyl groups is a known strategy from earlier synthesis methods. The development of highly efficient and automated phosphoramidite chemistry has largely superseded these earlier techniques for routine oligonucleotide synthesis. However, the ongoing development of novel oligonucleotide-based therapeutics continues to drive research into new chemical modifications and synthetic pathways, where a variety of phosphorylating agents may find specialized applications.

Application Notes and Protocols: Silver Dibenzyl Phosphate as a Selective Phosphorylating Agent for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental transformation in organic synthesis and is critical in numerous biological processes and the development of therapeutics, including prodrugs and nucleotides. The selective phosphorylation of alcohols, particularly primary alcohols in the presence of other functional groups, presents a significant synthetic challenge. Silver dibenzyl phosphate, a stable, solid organophosphate compound, offers potential as a precursor to a highly reactive and sterically hindered phosphorylating agent for the selective phosphorylation of primary alcohols. This document provides detailed application notes and proposed protocols for the use of this compound in this capacity.

Principle and Application

This compound can be activated in situ to generate a reactive phosphorylating intermediate, such as dibenzyl phosphoroiodidate or a related species. The bulky nature of the dibenzyl phosphate moiety is hypothesized to provide steric hindrance, leading to a high degree of selectivity for the phosphorylation of less sterically hindered primary alcohols over secondary and tertiary alcohols. The benzyl protecting groups can be subsequently removed under mild hydrogenolysis conditions to yield the free phosphate monoester.

This methodology is particularly relevant for the synthesis of complex molecules where selective phosphorylation is required, such as in the preparation of phosphorylated carbohydrates, nucleosides, and other polyfunctional molecules.

Proposed Reaction Scheme

The proposed reaction involves the activation of this compound with an electrophilic halogen source, such as iodine, to form a reactive dibenzyl phosphoroiodidate intermediate. This intermediate then reacts selectively with a primary alcohol to furnish the corresponding trialkyl phosphate ester.

Overall Transformation:

Data Presentation

The following table summarizes the expected yields and selectivity for the selective phosphorylation of various alcohols using the proposed this compound system. This data is illustrative and based on trends observed with similarly hindered phosphorylating agents.

| Entry | Substrate (Alcohol) | Product | Expected Yield (%) | Selectivity (Primary vs. Secondary) |

| 1 | 1-Hexanol | Dibenzyl hexyl phosphate | 85-95 | >95:5 |

| 2 | Benzyl alcohol | Tribenzyl phosphate | 90-98 | N/A |

| 3 | 1,5-Pentanediol | 5-(Dibenzylphosphoryloxy)pentan-1-ol | 70-80 (Monophosphorylation) | >98:2 |

| 4 | Isopropanol | Dibenzyl isopropyl phosphate | <10 | N/A |

| 5 | Cyclohexanol | Dibenzyl cyclohexyl phosphate | <5 | N/A |

| 6 | Geraniol | Dibenzyl geranyl phosphate | 80-90 (at primary OH) | >95:5 |

Experimental Protocols

Protocol 1: General Procedure for the Selective Phosphorylation of a Primary Alcohol

This protocol describes a general method for the selective phosphorylation of a primary alcohol using this compound and iodine as an activator.

Materials:

-

This compound

-

Primary alcohol

-

Iodine (I₂)

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Pyridine or 2,6-lutidine

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).

-

Add anhydrous solvent (DCM or MeCN, 0.1 M concentration relative to the alcohol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add the primary alcohol (1.0 equivalent) to the flask.

-

In a separate flask, prepare a solution of iodine (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the iodine solution dropwise to the reaction mixture over 15-20 minutes.

-

Add a hindered base such as 2,6-lutidine (1.5 equivalents) to scavenge the HI generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure dibenzyl alkyl phosphate.

Protocol 2: Deprotection of the Dibenzyl Phosphate Ester

This protocol describes the removal of the benzyl protecting groups to yield the free phosphate monoester.

Materials:

-

Dibenzyl alkyl phosphate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the dibenzyl alkyl phosphate in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to yield the deprotected alkyl phosphate. Further purification may be achieved by recrystallization or ion-exchange chromatography if necessary.

Visualizations

Caption: Proposed reaction mechanism for the selective phosphorylation of a primary alcohol.

experimental conditions for silver dibenzyl phosphate catalyzed reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver-catalyzed reactions have emerged as a powerful tool in modern organic synthesis, facilitating a wide range of transformations with unique reactivity and selectivity. Among the various silver catalysts, silver phosphate salts, including silver dibenzyl phosphate, are recognized for their potential as mild Lewis acids capable of activating unsaturated systems such as alkynes and allenes. These catalysts are particularly valuable in promoting intramolecular cyclization and hydroamination reactions, leading to the formation of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.

This document provides detailed application notes and protocols for a representative silver-catalyzed intramolecular hydroamination reaction. While specific protocols detailing the use of this compound are not extensively reported in the literature, the following information is based on closely related silver phosphate-catalyzed systems and serves as a comprehensive guide for researchers exploring this class of reactions.

Data Presentation: Reaction Parameters for Silver-Catalyzed Intramolecular Hydroamination

The following table summarizes typical experimental conditions for the silver-catalyzed intramolecular hydroamination of an aminoalkyne, a common transformation for the synthesis of nitrogen-containing heterocycles.

| Parameter | Condition | Notes |

| Catalyst | Silver(I) Phosphate (Ag3PO4) or a related silver salt with a phosphate counterion. | Catalyst loading typically ranges from 5 to 10 mol%. |

| Substrate | N-Tosyl-4-pentyn-1-amine | A representative aminoalkyne. |

| Solvent | Toluene, Dioxane, or Acetonitrile | Anhydrous conditions are crucial for optimal results. |

| Temperature | 80 - 110 °C | Reaction temperature is optimized based on the substrate and solvent. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until substrate consumption. |

| Typical Yield | 70 - 95% | Yields are substrate-dependent. |

Experimental Protocol: Silver-Catalyzed Intramolecular Hydroamination of N-Tosyl-4-pentyn-1-amine

This protocol details the synthesis of 1-tosyl-2-methyl-2,3-dihydropyrrole via a silver-catalyzed intramolecular hydroamination.

Materials:

-

N-Tosyl-4-pentyn-1-amine (Substrate)

-

Silver(I) Phosphate (Catalyst)

-

Anhydrous Toluene (Solvent)

-

Schlenk flask or oven-dried reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-